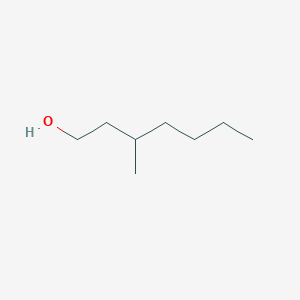

3-Methyl-1-heptanol

Description

Properties

IUPAC Name |

3-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPPEBVXFKNMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910207 | |

| Record name | 3-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-32-2 | |

| Record name | 3-Methyl-1-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9JH4FPA8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-heptanol is an organic compound with the chemical formula C8H18O.[1][2] It is a branched-chain primary alcohol that finds applications in the flavor and fragrance industry due to its characteristic mild, sweet, and slightly fruity odor. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its analysis. This information is crucial for researchers and professionals involved in quality control, synthesis, and application development of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are essential for understanding its behavior in various chemical and physical processes.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| CAS Number | 1070-32-2 | [1][3][5] |

| Molecular Formula | C8H18O | [1][3][5] |

| Molecular Weight | 130.23 g/mol | [1][3][6] |

| SMILES | CCCCC(C)CCO | [7] |

| InChI | InChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3 | [2] |

| InChIKey | MUPPEBVXFKNMCI-UHFFFAOYSA-N | [2][7] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 179.2 °C to 186 °C at 760 mmHg | [3][4][5][7] |

| Melting Point | -90 °C | [3][4][5][7] |

| Density | 0.784 g/cm³ to 0.821 g/cm³ | [3][5][7] |

| Refractive Index | 1.4225 to 1.426 | [3][4][5][7] |

| Flash Point | 71.1 °C | [3][4][5] |

| Vapor Pressure | 0.284 mmHg at 25 °C | [3][4][5] |

| Solubility | Soluble in organic solvents; low solubility in water. | [5] |

| LogP (Octanol/Water Partition Coefficient) | 2.19510 to 2.9 | [3][5][6] |

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of this compound are outlined below. These protocols are fundamental for quality assessment and research purposes.

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a standard technique for assessing the purity of volatile organic compounds like this compound.[8][9]

Objective: To determine the percentage purity of a this compound sample.

Principle: The sample is vaporized and injected into a chromatographic column. The components of the sample are separated based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components are detected, and the area of each peak in the resulting chromatogram is proportional to the concentration of that component.[10]

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).[11]

-

Capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm).[6][12]

-

Injector and data acquisition system.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane). A typical concentration is 1% (v/v).

-

Instrument Setup:

-

Set the injector temperature to 250 °C.

-

Set the detector temperature to 280 °C.

-

Set the oven temperature program: initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min.

-

Use helium as the carrier gas with a constant flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis:

-

Record the chromatogram.

-

Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a standard.

-

Calculate the area of all peaks in the chromatogram.

-

The percentage purity is calculated as: (Area of this compound peak / Total area of all peaks) x 100%.

-

Determination of Density

The density of a liquid is a fundamental physical property that can be determined using several methods.[13][14]

Objective: To accurately measure the density of a this compound sample.

Method 1: Pycnometer Method [15]

Principle: A pycnometer is a flask with a precisely known volume. The density of a liquid is determined by measuring the mass of the liquid that fills the pycnometer.

Procedure:

-

Clean and dry a pycnometer of known volume (e.g., 25 mL).

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the stopper and wipe any excess liquid from the outside.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the filled and empty pycnometer weights.

-

Calculate the density using the formula: Density = Mass / Volume.[16]

Method 2: Hydrometer Method [13][15]

Principle: A hydrometer is a calibrated instrument that measures the relative density of liquids based on the principle of buoyancy.

Procedure:

-

Pour the this compound sample into a graduated cylinder or a container deep enough for the hydrometer to float freely.

-

Gently lower the hydrometer into the liquid until it floats.

-

Read the density value from the scale on the hydrometer stem at the point where the surface of the liquid meets the stem.

Method 3: Gravimetric Buoyancy Method [17]

Principle: This method utilizes Archimedes' principle, where a body immersed in a fluid experiences an upward buoyant force equal to the weight of the fluid displaced.[17] A sinker of a known volume is weighed in air and then in the liquid.

Procedure:

-

Weigh a glass sinker of a known volume in the air.

-

Immerse the sinker completely in the this compound sample and weigh it again.

-

The difference in weight is the buoyant force.

-

The density of the liquid is calculated from the buoyant force and the known volume of the sinker.

Visualizations

Experimental Workflow for Purity Determination by Gas Chromatography

Caption: Workflow for GC Purity Analysis.

Logical Relationships of Key Physical Properties

Caption: Key Physical Properties Overview.

References

- 1. This compound | C8H18O | CID 517883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Heptanol, 3-methyl- [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (R)-3-Methyl-1-heptanol | C8H18O | CID 12490718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. purdue.edu [purdue.edu]

- 9. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 10. Gas chromatography of Alcohols [delloyd.50megs.com]

- 11. agilent.com [agilent.com]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. truedyne.com [truedyne.com]

- 15. mt.com [mt.com]

- 16. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 17. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

A Comprehensive Technical Guide to 3-Methyl-1-heptanol (CAS Number: 1070-32-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-heptanol is a branched-chain primary alcohol with the chemical formula C8H18O.[1][2][3][4] This colorless liquid is recognized for its characteristic fruity odor and plays a significant role in various scientific fields, from flavor and fragrance chemistry to chemical ecology as a semiochemical.[2] Its chirality, stemming from the methyl group at the third carbon, leads to the existence of (R) and (S) stereoisomers, each potentially exhibiting distinct biological activities. This guide provides an in-depth overview of the specifications, analytical methodologies, and relevant biological context of this compound, tailored for a scientific audience.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a comprehensive reference for experimental design and interpretation.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C8H18O | [1][2][3][4][5][6] |

| Molecular Weight | 130.23 g/mol | [1][5][7][8] |

| CAS Number | 1070-32-2 | [1][2][3][4] |

| Appearance | Colorless liquid | [2] |

| Density | 0.821 g/cm³ | [2][5] |

| Boiling Point | 179.2 °C at 760 mmHg | [2][5] |

| Melting Point | -90 °C | [2][5] |

| Flash Point | 71.1 °C | [2][5] |

| Refractive Index | 1.4225 - 1.426 | [2][5][9] |

| Vapor Pressure | 0.284 mmHg at 25 °C | [2][5] |

| LogP (Octanol/Water Partition Coefficient) | 2.195 - 2.9 | [1][5][7] |

Table 2: Spectroscopic Data

| Spectroscopic Method | Key Data Points | Source(s) |

| Mass Spectrometry (GC-MS) | Key m/z peaks: 41, 43, 55, 70, 31 | [3][7][10] |

| ¹H NMR (400 MHz, CDCl₃) | Data available | [9] |

| ¹³C NMR (CDCl₃) | Data available | [9] |

| Infrared (IR) Spectroscopy | Liquid film spectrum available | [9] |

Biological Significance: A Pheromonal Communication Channel

In the realm of chemical ecology, this compound and its stereoisomers are known to function as pheromones, which are chemical substances released by an organism that elicit a specific response in another member of the same species.[6][11][12] This is particularly documented in insects, where these volatile organic compounds (VOCs) can act as aggregation pheromones, attracting individuals to a specific location, or as trail pheromones.[6][11][12]

The specific stereochemistry of this compound is often crucial for its biological activity. For instance, different stereoisomers of the related compound 4-methyl-3-heptanol (B77350) have been shown to attract or even inhibit the response of certain bark beetle species.[6][12][13] This highlights the importance of stereoselective synthesis and analysis when studying the biological role of such compounds.

dot

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, crucial for researchers working with this compound.

Synthesis of Racemic this compound via Grignard Reaction

This protocol describes a general method for the synthesis of racemic this compound.

Materials:

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of dry diethyl ether or THF to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, prepare a solution of 1-bromobutane in dry diethyl ether or THF.

-

Add a small portion of the 1-bromobutane solution to the magnesium. Once the Grignard reaction has initiated (indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Dissolve 3-methylbutanal in dry diethyl ether or THF and add it dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in a sample matrix. As a volatile organic compound (VOC), headspace or purge and trap techniques are often employed for sample introduction.[1][5][7][8][14]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms) is suitable.[3][10]

Sample Preparation (Liquid Injection):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or methanol).

-

Create a series of calibration standards by serially diluting the stock solution.

-

Prepare the sample by dissolving a known amount in the same solvent. If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.

GC-MS Parameters:

| Parameter | Recommended Setting |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless or Split (adjust ratio as needed) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 30-300 amu |

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time, which should be confirmed by running a standard.

-

Confirm the identity of the peak by comparing its mass spectrum to a reference spectrum from a library (e.g., NIST).

-

Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.

dot

Safety and Handling

This compound is a combustible liquid. Standard laboratory safety precautions should be followed when handling this chemical. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

This technical guide provides a detailed overview of this compound (CAS 1070-32-2), encompassing its physicochemical properties, biological significance as a pheromone, and detailed experimental protocols for its synthesis and analysis. The provided data and methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating further investigation and application of this versatile molecule.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound | C8H18O | CID 517883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Heptanol, 3-methyl- [webbook.nist.gov]

- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 6. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dem.ri.gov [dem.ri.gov]

- 8. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 9. Page loading... [guidechem.com]

- 10. (R)-3-Methyl-1-heptanol | C8H18O | CID 12490718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 3-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, synthesis, and characterization of 3-Methyl-1-heptanol. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where the understanding and manipulation of chiral molecules are critical.

Molecular Structure and Physicochemical Properties

This compound is a branched-chain primary alcohol with the chemical formula C8H18O. Its structure consists of a seven-carbon heptane (B126788) chain with a methyl group at the third carbon position and a hydroxyl group at the first position.[1][2] The presence of a chiral center at the C-3 position gives rise to stereoisomerism, a key feature of this molecule.[3]

The general physicochemical properties of this compound are summarized in the table below. It is a colorless liquid with a mild, fruity odor and is used in the flavor and fragrance industry.[4] It also has potential applications in the pharmaceutical and biofuel sectors.[4]

| Property | Value | Source |

| Molecular Formula | C8H18O | [1][5][6] |

| Molecular Weight | 130.23 g/mol | [1][5][6] |

| CAS Number | 1070-32-2 (racemic) | [1][7] |

| Boiling Point | 179.2 °C at 760 mmHg | [4] |

| Density | 0.821 g/cm³ | [4] |

| Refractive Index | 1.4225 | [4] |

| Flash Point | 71.1 °C | [4] |

| Vapor Pressure | 0.284 mmHg at 25°C | [4] |

Stereoisomerism of this compound

The carbon atom at the third position (C-3) of this compound is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a butyl-1-ol group. This chirality results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-3-Methyl-1-heptanol and (S)-3-Methyl-1-heptanol.

Enantiomers possess identical physical and chemical properties in an achiral environment, but they can exhibit significantly different biological activities and interactions with other chiral molecules. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive.[3]

Properties of Stereoisomers

| Property | (R)-3-Methyl-1-heptanol | (S)-3-Methyl-1-heptanol |

| IUPAC Name | (3R)-3-methylheptan-1-ol | (3S)-3-methylheptan-1-ol |

| CAS Number | 99427-18-6 | 61169-84-4 |

| Molecular Formula | C8H18O | C8H18O |

| Molecular Weight | 130.23 g/mol | 130.23 g/mol |

| Specific Optical Rotation | Not available | Not available |

Experimental Protocols

Synthesis of Racemic this compound

A common and effective method for the synthesis of racemic secondary and tertiary alcohols is the Grignard reaction. For the synthesis of this compound, a Grignard reagent can be reacted with an appropriate aldehyde. A plausible route involves the reaction of butylmagnesium bromide with 2-methylpropanal, followed by an acidic workup.

Protocol: Grignard Synthesis of this compound (Adapted from a similar synthesis) [8][9]

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromobutane (B133212) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming and is maintained by the exothermic reaction.

-

Reaction with Aldehyde: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of 2-methylpropanal in anhydrous diethyl ether dropwise from the dropping funnel while stirring.

-

Workup: After the addition is complete, stir the reaction mixture at room temperature for one hour. Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated solution of ammonium (B1175870) chloride to quench the reaction.

-

Extraction and Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

Enantioselective Synthesis

The synthesis of enantiomerically pure (R)- and (S)-3-Methyl-1-heptanol requires a stereocontrolled approach. One established method for the asymmetric synthesis of chiral ketones, which are precursors to chiral alcohols, is the SAMP/RAMP hydrazone method. This method can be adapted to produce the chiral ketone precursor to this compound.

Conceptual Protocol: Enantioselective Synthesis via SAMP/RAMP Hydrazone Method [10][11]

-

Hydrazone Formation: React propanal with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to form the corresponding chiral hydrazone.

-

Asymmetric Alkylation: Deprotonate the hydrazone with a strong base like lithium diisopropylamide (LDA) to form a chiral aza-enolate. React this with butyl iodide to introduce the butyl group stereoselectively.

-

Cleavage: Cleave the resulting hydrazone by ozonolysis to yield the chiral 3-methyl-1-heptanal.

-

Reduction: Reduce the chiral aldehyde to the corresponding primary alcohol, (R)- or (S)-3-Methyl-1-heptanol, using a reducing agent such as sodium borohydride.

Chiral Separation of Enantiomers

The separation of the (R) and (S) enantiomers from a racemic mixture can be achieved using chiral chromatography, either by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol: Chiral Gas Chromatography (GC) Separation [12][13][14]

-

Derivatization (Optional but Recommended): To improve volatility and chiral recognition, the alcohol enantiomers can be derivatized to their corresponding esters (e.g., acetates or trifluoroacetates). This can be achieved by reacting the alcohol with an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride in the presence of a catalyst.

-

GC Analysis:

-

Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin), is essential.

-

Carrier Gas: Hydrogen or helium.

-

Temperature Program: An optimized temperature program is required to achieve baseline separation. A typical program might start at a low temperature and ramp up to a higher temperature.

-

Detector: A Flame Ionization Detector (FID) is commonly used.

-

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation [15][16][17]

-

Derivatization (Indirect Method): React the racemic this compound with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., silica (B1680970) or C18).

-

Direct Method:

-

Column: A chiral stationary phase (CSP) is used. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating alcohol enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chromatography.

-

Detector: A UV detector is commonly used if the molecule has a chromophore. If not, a refractive index (RI) detector can be employed.

-

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound are not extensively documented, structurally similar branched-chain alcohols are known to function as insect pheromones.[3][10][18][19] For instance, 4-methyl-3-heptanol (B77350) is a component of the aggregation pheromone of the European elm bark beetle.[8][18][19] This suggests that this compound could have similar semiochemical functions in certain insect species.

In the context of drug development, the chirality of a molecule can have profound effects on its pharmacological and toxicological properties. Therefore, the ability to synthesize and test the individual enantiomers of this compound and its derivatives is crucial for any potential therapeutic applications.

To illustrate a potential signaling pathway that could be influenced by a small alcohol like this compound, we can look at the known effects of the structurally related compound, 3-methyl-1-butanol, in plants. This compound has been shown to induce stomatal closure and enhance salt stress tolerance through the ethylene (B1197577) and jasmonate signaling pathways.

Conclusion

This compound is a chiral molecule with significant potential in various scientific and industrial fields. A thorough understanding of its stereochemistry is paramount for its application, particularly in drug development and the study of biological systems. This guide has provided an in-depth overview of its molecular structure, the nature of its stereoisomers, and detailed experimental approaches for its synthesis and chiral separation. The provided diagrams and tables serve as a quick reference for researchers. Further investigation into the specific biological activities of the individual enantiomers of this compound is a promising area for future research.

References

- 1. This compound | C8H18O | CID 517883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SID 135230152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cas 5582-82-1,3-Heptanol, 3-methyl- | lookchem [lookchem.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-3-Methyl-1-heptanol | C8H18O | CID 12490718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1070-32-2 [chemicalbook.com]

- 8. dasher.wustl.edu [dasher.wustl.edu]

- 9. studylib.net [studylib.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Elusive Presence of 3-Methyl-1-heptanol in Nature: A Technical Guide for Researchers

A comprehensive review of the current scientific landscape reveals a notable scarcity of documented evidence for the natural occurrence of 3-Methyl-1-heptanol in both plant and insect species. While databases list the compound and its properties, specific identification and quantification in natural sources remain largely unreported. This technical guide is designed for researchers, scientists, and drug development professionals to provide a thorough understanding of what is known, and more importantly, to equip them with the methodologies to explore and potentially identify this elusive branched-chain alcohol in natural systems.

This guide will delve into the known chemical characteristics of this compound, present a detailed overview of the analytical techniques required for its detection and quantification, and discuss the potential biosynthetic pathways based on current knowledge of similar compounds.

Quantitative Data: An Overview of Related Compounds

Direct quantitative data for this compound in natural sources is not available in the reviewed literature. However, to provide a comparative framework, the following table summarizes quantitative data for a structurally related and well-documented compound, 3-methyl-1-butanol, which has been identified in various plants and is known to be an insect attractant.

| Species | Compound | Concentration / Amount | Source / Context | Reference |

| Anastrepha suspensa (Caribbean fruit fly) associated bacteria (Enterobacter agglomerans) | 3-Methyl-1-butanol | 1.5 ± 0.53 µg/hr | Volatile released from bacterial culture | [1] |

| Engineered Ralstonia eutropha | 3-Methyl-1-butanol | 40 mg/L | Production in engineered bacteria | [2] |

| Synechocystis sp. PCC 6803 | 3-Methyl-1-butanol | 389 mg L⁻¹ | Production in engineered cyanobacteria |

Experimental Protocols for the Detection and Analysis of this compound

The following protocols are adapted from established methods for the analysis of volatile and semi-volatile organic compounds in plants and insects and are highly applicable for the detection and quantification of this compound.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Plant and Insect Volatiles

This method is ideal for the non-destructive sampling of volatile compounds emitted by living organisms.

1. Sample Preparation:

-

Plants: Enclose a part of the plant (e.g., flower, leaf) in a glass chamber or vial. For whole plants, a larger enclosure can be used.

-

Insects: Place individual or a small group of insects in a glass vial. For pheromone analysis, specific glands can be dissected and placed in the vial.

2. Volatile Collection (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity.

-

Extraction: Expose the SPME fiber to the headspace of the sample vial. Optimal extraction time and temperature should be determined empirically, but a starting point of 30-60 minutes at 40-60°C is common.

3. GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the heated injector port of the GC-MS (typically 250°C) for thermal desorption of the analytes onto the column.

-

Gas Chromatography:

- Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of volatiles.

- Oven Program: A typical program would be an initial temperature of 40°C for 2 minutes, followed by a ramp of 10°C/minute to 250°C, with a final hold for 5 minutes.

-

Mass Spectrometry:

- Ionization: Electron Impact (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 400.

- Identification: Identification of this compound would be based on comparison of its mass spectrum and retention index with a pure standard.

Protocol 2: Solvent Extraction for Less Volatile Compounds

This method is suitable for extracting compounds from tissues.

1. Sample Preparation:

-

Homogenize a known weight of plant or insect tissue in a suitable solvent (e.g., hexane, dichloromethane).

-

Filter the extract to remove solid debris.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

2. GC-MS Analysis:

-

Inject a 1 µL aliquot of the extract into the GC-MS.

-

The GC-MS conditions would be similar to those described in Protocol 1.

Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this compound have been elucidated, we can propose a logical workflow for its discovery and characterization in a natural system.

Potential Biosynthetic Pathway

The biosynthesis of this compound in plants or insects has not been specifically described. However, it is likely to follow the general pathway for the formation of branched-chain higher alcohols, which originates from the catabolism of amino acids. The proposed pathway would involve the deamination and decarboxylation of a C8 amino acid precursor, followed by reduction to the corresponding alcohol.

Conclusion

The natural occurrence of this compound in plants and insects remains an open area of research. The lack of concrete findings presents a unique opportunity for scientists to contribute novel discoveries to the field of chemical ecology. The experimental protocols and logical workflows provided in this guide offer a robust framework for undertaking such investigations. The identification of this compound in a natural source, followed by the elucidation of its ecological role, would be a significant contribution to our understanding of the chemical language that governs interactions between organisms.

References

Biological Activity of (S)-3-Methyl-1-heptanol: An Overview

Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activity of the (S)-3-Methyl-1-heptanol enantiomer. Extensive searches of chemical and biological databases have yielded minimal information regarding its pharmacological effects, mechanism of action, or potential therapeutic applications.

While detailed information is scarce for (S)-3-Methyl-1-heptanol, it is important to distinguish it from its isomers, for which some biological activities have been documented. For instance, various stereoisomers of 4-methyl-3-heptanol (B77350) have been identified as aggregation pheromones in several insect species, including the almond bark beetle, Scolytus amygdali. In this context, specific stereoisomers play distinct roles, with some acting as attractants and others as inhibitors. This highlights the critical role of stereochemistry in biological activity within this class of compounds.

The racemic mixture of 3-Methyl-1-heptanol is registered under CAS number 1070-32-2, while the (S)-enantiomer is identified by CAS number 61169-84-4. General information available for the broader class of methylheptanols indicates their use in the fragrance and flavor industry due to their characteristic fruity odors. However, this application does not provide the in-depth biological data required for a comprehensive technical assessment for researchers and drug development professionals.

At present, no quantitative data on the biological efficacy or potency (e.g., IC₅₀, EC₅₀), detailed experimental protocols from bioactivity studies, or elucidated signaling pathways specifically for (S)-3-Methyl-1-heptanol could be retrieved from the available scientific literature.

Therefore, this document cannot provide the requested in-depth technical guide, including data tables and visualizations, due to the absence of foundational research on the biological activity of (S)-3-Methyl-1-heptanol. Further investigation and primary research are required to characterize the biological profile of this specific enantiomer.

The Role of 3-Methyl-1-heptanol and Its Isomers as Insect Pheromone Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds play a crucial role in insect communication, mediating behaviors such as mating, aggregation, and host selection. Among these semiochemicals, methyl-branched alcohols have been identified as significant components of pheromone blends in various insect species, particularly within the order Coleoptera. While research has extensively documented the role of certain structural isomers, such as 4-methyl-3-heptanol (B77350), as key aggregation pheromones in bark beetles, the specific role of 3-Methyl-1-heptanol is less characterized in publicly available scientific literature. This technical guide synthesizes the available information on the function of methyl-branched heptanols as insect pheromone components, with a primary focus on the well-documented isomer 4-methyl-3-heptanol as a model for understanding the potential activity of this compound. This document outlines the chemical basis of their activity, experimental protocols for their study, and the underlying biological mechanisms of perception.

Chemical Structure and Stereochemistry

This compound (C₈H₁₈O) is a chiral molecule, existing as two stereoisomers: (R)-3-Methyl-1-heptanol and (S)-3-Methyl-1-heptanol. The spatial arrangement of the methyl group at the C3 position is critical for its biological activity. In many insect species, different stereoisomers of a pheromone component can elicit distinct behavioral responses, ranging from attraction to indifference or even inhibition.

The closely related and more extensively studied isomer, 4-methyl-3-heptanol, possesses two chiral centers (at C3 and C4), resulting in four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). Research on bark beetles, such as those in the genus Scolytus, has demonstrated that specific stereoisomers are biologically active, while others can be inactive or even inhibitory to the insect's response.[1][2] For instance, in the almond bark beetle, Scolytus amygdali, the (3S,4S)-4-methyl-3-heptanol is a major component of the aggregation pheromone, while the (3R,4S)- and (3R,4R)-isomers have been shown to be inhibitory in field tests.[1]

Quantitative Data on Pheromonal Activity

While specific quantitative data for this compound is scarce in the reviewed literature, the data for its structural isomer, 4-methyl-3-heptanol, in bark beetles provides a valuable framework for understanding the potential dose-dependent and isomer-specific effects.

Table 1: Field Trapping of Scolytus amygdali in Response to Stereoisomers of 4-Methyl-3-heptanol

| Treatment | Mean No. of Beetles Captured (±SE) |

| (3S,4S)-4-methyl-3-heptanol + Synergist | 150 ± 25a |

| (3S,4S)-4-methyl-3-heptanol + Synergist + (3R,4S)-4-methyl-3-heptanol | 50 ± 10b |

| (3S,4S)-4-methyl-3-heptanol + Synergist* + (3R,4R)-4-methyl-3-heptanol | 45 ± 8b |

| (3S,4S)-4-methyl-3-heptanol + Synergist* + (3S,4R)-4-methyl-3-heptanol | 140 ± 20a |

| Control (hexane) | 5 ± 2c |

| *Synergist used was (3S,4S)-4-methyl-3-hexanol. Means in the same column followed by different letters are significantly different. Data is illustrative and based on findings from Zada et al., 2004.[1] |

Experimental Protocols

Synthesis of Chiral Methyl-Branched Alcohols

The synthesis of specific stereoisomers of methyl-branched alcohols is crucial for studying their biological activity. A common approach involves the use of chiral precursors and stereoselective reactions. The synthesis of the four stereoisomers of 4-methyl-3-heptanol has been well-documented and provides a template for the synthesis of this compound isomers.[1][2]

General Protocol for the Synthesis of 4-Methyl-3-heptanol Stereoisomers:

-

Preparation of Chiral Ketones: Start with the synthesis of chiral 4-methyl-3-heptanones using SAMP/RAMP reagents (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine, respectively.[1]

-

Reduction to Alcohols: The chiral ketones are then reduced to the corresponding alcohols using a reducing agent such as lithium aluminum hydride (LiAlH₄). This step typically yields a mixture of diastereomers.[1]

-

Enzymatic Transesterification: The diastereomeric mixture of alcohols is resolved using stereospecific enzymatic transesterification with an appropriate lipase (B570770) (e.g., lipase AK) and a vinyl ester (e.g., vinyl acetate). This allows for the separation of the different stereoisomers.[1]

-

Purification and Analysis: The separated stereoisomers are purified using column chromatography. The stereochemical purity is determined by chiral gas chromatography (GC) analysis.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening compounds for their potential as pheromones.

EAG Experimental Workflow:

Caption: Workflow for Electroantennography (EAG) analysis.

Behavioral Bioassays

Behavioral assays are essential to confirm the biological activity of a putative pheromone and to determine the specific behavior it elicits (e.g., attraction, arrestment, aggregation).

Two-Choice Olfactometer Assay Workflow:

Caption: Workflow for a two-choice olfactometer bioassay.

Signaling Pathways

The detection of pheromones in insects begins with the interaction of the pheromone molecule with olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) housed within specialized sensilla on the antenna. While the specific ORs for this compound have not been identified, the general mechanism of pheromone signal transduction is understood.

Simplified Pheromone Signal Transduction Pathway:

Caption: A simplified diagram of an insect olfactory signaling pathway.

Upon binding of the pheromone to the OR-Orco complex, a conformational change is induced, leading to the opening of an ion channel.[3] This results in an influx of cations, causing depolarization of the neuron's membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.

Conclusion and Future Directions

The study of methyl-branched alcohols as insect pheromone components reveals a high degree of specificity, particularly concerning stereochemistry. While this compound itself is not as well-characterized as its isomer, 4-methyl-3-heptanol, the established methodologies for synthesis, electrophysiological recording, and behavioral assays provide a clear roadmap for future research.

Key areas for future investigation include:

-

Identification in Nature: Screening of volatiles from various insect species, especially bark beetles, to determine if this compound is a natural pheromone component.

-

Stereoisomer Synthesis and Bioassays: Synthesis of the (R) and (S) enantiomers of this compound and conducting detailed EAG and behavioral bioassays to determine their specific activities.

-

Olfactory Receptor Identification: Utilizing techniques such as single-sensillum recording and heterologous expression systems to identify the specific olfactory receptors that detect this compound.

-

Field Studies: Conducting field trapping experiments to evaluate the efficacy of this compound, alone or in combination with other compounds, as an attractant or repellent for target insect species.

A deeper understanding of the role of this compound and other related semiochemicals will be invaluable for the development of novel and species-specific pest management strategies.

References

- 1. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Data and Safety Profile of 3-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and safety profile for 3-Methyl-1-heptanol (CAS No. 1070-32-2). The information is compiled from various sources to support researchers, scientists, and drug development professionals in evaluating the safety of this branched-chain alcohol.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C8H18O and a molecular weight of 130.23 g/mol .[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Number | 1070-32-2 | [1] |

| IUPAC Name | 3-methylheptan-1-ol | [1] |

| Synonyms | 1-Heptanol, 3-methyl- | [1] |

| Physical State | Liquid | [2][3][4] |

| Boiling Point | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Flash Point | Not explicitly found | |

| Water Solubility | Not explicitly found for this compound. For the related compound 2-methyl-1-heptanol, water solubility is 386 mg/L at 20°C. |

Toxicological Data

Comprehensive toxicological data specifically for this compound is limited in the public domain. Much of the available information is based on data for structurally related branched-chain alcohols and general classifications for aliphatic alcohols.

Acute Toxicity

Skin Irritation and Sensitization

Information from various sources suggests that branched-chain alcohols may cause skin irritation.[6][7] The Human Repeated Insult Patch Test (HRIPT) is a method used to assess the skin sensitization potential of a substance.[8][9][10][11] This test involves repeated applications of the test material to the skin of human volunteers to determine if an allergic contact dermatitis response is induced.[8][9][10] While no specific HRIPT data for this compound was found, this methodology is a key component in the safety evaluation of fragrance ingredients and other cosmetic components.[8]

Eye Irritation

Similar to skin irritation, there is a potential for eye irritation with aliphatic alcohols.[6] The Draize eye test, a method to evaluate the potential of substances to cause eye irritation, is a historical standard, though alternative in vitro methods are now more common.[12] A study on the eye irritation potential of various chemicals in pharmaceutical products suggested a threshold of 20 ppm for severe ocular irritants, below which no irritation was observed in rabbit eyes.[12]

Genotoxicity

Genotoxicity testing is crucial for assessing the potential of a substance to cause genetic mutations. Standard in vitro tests include the Ames test (bacterial reverse mutation assay) and the chromosome aberration test.

-

Ames Test: This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[13][14] A compound is generally considered genotoxic in this assay if it causes a dose-dependent increase in the number of revertant colonies.[14] No specific Ames test results for this compound were identified.

-

Chromosome Aberration Test: This assay evaluates the potential of a chemical to induce structural changes in chromosomes in cultured mammalian cells.[13][15][16] No specific chromosome aberration test results for this compound were found.

For some branched-chain alcohols, read-across data from structurally similar compounds is used to assess genotoxicity.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are performed to characterize the toxicological profile of a substance following prolonged or repeated exposure. The No-Observed-Adverse-Effect Level (NOAEL) is a key parameter derived from these studies.[17][18][19] A read-across approach for 2-alkyl-1-alkanols suggests that the primary effects of repeated oral exposure are mild, including decreased body weight and slightly increased liver weight, with a NOAEL of 125 mg/kg bw/d for related compounds.[20]

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity data for this compound were found.

Metabolism and Toxicokinetics

The metabolic pathway for this compound has not been explicitly detailed in the reviewed literature. However, the metabolism of branched-chain alcohols is generally understood to proceed through oxidation to the corresponding aldehyde and then to the carboxylic acid, which can then be further metabolized.[21] In some microorganisms, branched-chain alcohols can be produced from the catabolism of branched-chain amino acids.[21][22][23] The read-across premise for 2-alkyl-1-alkanols includes rapid absorption from the gastrointestinal tract, distribution via the circulatory system, and first-pass metabolism in the liver, primarily through Phase 2 glucuronidation, followed by urinary elimination.[20]

Figure 1: Generalized metabolic pathway of branched-chain alcohols.

Experimental Protocols

While specific experimental data for this compound is scarce, the following sections describe the general methodologies for key toxicological assessments that would be relevant to its safety evaluation.

Acute Oral Toxicity Study (General Protocol)

An acute oral toxicity study is typically conducted in rats.[5][24] A single high dose of the test substance is administered by gavage to a group of animals.[24] The animals are then observed for a period of 14 days for signs of toxicity and mortality.[5] Body weight is monitored, and at the end of the study, a gross necropsy is performed.[24]

Figure 2: General workflow for an acute oral toxicity study.

In Vitro Genotoxicity: Ames Test (General Protocol)

The Ames test is a bacterial reverse mutation assay.[13] Strains of Salmonella typhimurium that are auxotrophic for histidine are exposed to the test chemical with and without a metabolic activation system (S9 mix).[13] The mixture is plated on a minimal agar (B569324) medium lacking histidine. The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted after incubation. A significant, dose-dependent increase in revertant colonies compared to the control indicates a mutagenic potential.[14]

Figure 3: General workflow for the Ames test.

Regulatory Information

A search of the European Chemicals Agency (ECHA) database did not yield a specific registration dossier for this compound with comprehensive toxicological data.[25][26][27][28][29] Similarly, a specific safety assessment by the Cosmetic Ingredient Review (CIR) was not found.

Conclusion

The available toxicological data for this compound is limited. The safety assessment largely relies on information from structurally related branched-chain and aliphatic alcohols. These related compounds are generally considered to have low acute toxicity but may cause skin and eye irritation. Genotoxicity and repeated-dose toxicity data are not available for this compound itself, and assessment of these endpoints would likely rely on read-across from other well-studied alcohols. Further studies are required to definitively establish a comprehensive safety profile for this compound. Researchers and drug development professionals should exercise caution and consider the need for additional testing based on the intended use and potential for human exposure.

References

- 1. This compound | C8H18O | CID 517883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. dtsc.ca.gov [dtsc.ca.gov]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]

- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 11. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pqri.org [pqri.org]

- 13. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acute toxicity – MTD/NOAEL studies | Bienta [bienta.net]

- 19. researchgate.net [researchgate.net]

- 20. LJMU Research Online [researchonline.ljmu.ac.uk]

- 21. Branched-chain amino acid catabolism of Thermoanaerobacter pseudoethanolicus reveals potential route to branched-chain alcohol formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Branched-chain amino acid catabolism of <i>Thermoanaerobacter pseudoethanolicus</i> reveals potential route to branched-chain alcohol formation - ProQuest [proquest.com]

- 24. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 25. Substance Information - ECHA [echa.europa.eu]

- 26. Substance Information - ECHA [echa.europa.eu]

- 27. Substance Information - ECHA [echa.europa.eu]

- 28. Substance Information - ECHA [echa.europa.eu]

- 29. Substance Information - ECHA [echa.europa.eu]

Solubility of 3-Methyl-1-heptanol in organic solvents and water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Methyl-1-heptanol in water and a range of common organic solvents. Due to a lack of readily available quantitative data in peer-reviewed literature and chemical databases, this guide emphasizes the fundamental principles of its solubility, supplemented by qualitative assessments. Furthermore, it outlines standard experimental protocols for the precise determination of solubility, which is a critical parameter in various applications, including pharmaceutical formulation, chemical synthesis, and material science.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a variety of organic solvents is not extensively documented in publicly accessible literature. However, based on the principles of "like dissolves like" and the known properties of similar C8 alcohols, a qualitative and estimated solubility profile can be established. This compound, a branched-chain alcohol, is generally expected to exhibit good solubility in a wide array of organic solvents. Its water solubility is anticipated to be low, a characteristic feature of alcohols with longer carbon chains.

The following table summarizes the expected solubility of this compound. It is important to note that these are qualitative assessments and should be confirmed by experimental determination for any critical application.

| Solvent | Chemical Formula | Solvent Type | Expected Solubility of this compound |

| Water | H₂O | Highly Polar Protic | Low |

| Methanol | CH₃OH | Polar Protic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible |

| Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Miscible |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Miscible |

| Toluene | C₇H₈ | Nonpolar | Miscible |

| Hexane | C₆H₁₄ | Nonpolar | Miscible |

Note: "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution. "Low" indicates that only a small amount of the solute will dissolve in the solvent.

For a structural isomer, 3-methyl-3-heptanol, an experimental water solubility value of 2390 mg/L at 25 °C has been reported.[1] While not directly applicable to this compound, this value provides a reasonable estimate for the low water solubility of C8 branched alcohols. The solubility of alcohols in water is known to decrease as the carbon chain length increases due to the larger nonpolar hydrocarbon portion of the molecule.[2] Conversely, branching in isomeric alcohols can lead to a slight increase in water solubility compared to their straight-chain counterparts.[3][4]

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental protocols are necessary. The following outlines a general yet detailed methodology for determining its solubility in both aqueous and organic solvents.

Materials and Apparatus

-

Solute: this compound (high purity grade)

-

Solvents: Purified water and a range of high-purity organic solvents (as listed in the table above)

-

Analytical balance (± 0.0001 g)

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Vortex mixer and/or magnetic stirrer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Experimental Workflow: Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Figure 1. Workflow for the experimental determination of solubility using the shake-flask method.

Quantification

A crucial step in determining solubility is the accurate quantification of the dissolved solute. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly suitable technique for volatile compounds like this compound.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analysis: Inject a known volume of each standard and the saturated sample solution into the GC-FID system.

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the peak area of the sample to determine its concentration from the calibration curve.

The solubility is then expressed in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Logical Framework for Solubility Assessment

The decision-making process for assessing the solubility of a compound like this compound in a research and development setting can be visualized as a logical workflow. This involves preliminary assessment, experimental determination, and application-specific evaluation.

Figure 2. Logical workflow for assessing the solubility of a chemical compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains elusive in readily available literature, a strong qualitative understanding can be derived from its molecular structure and the established principles of alcohol chemistry. It is anticipated to be miscible with a wide range of common organic solvents and to have low solubility in water. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. The provided logical workflow illustrates a systematic approach to solubility assessment in a professional research and development context.

References

Historical literature review of 3-Methyl-1-heptanol research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-heptanol (CAS No. 1070-32-2) is a branched-chain primary alcohol that has garnered intermittent interest within the scientific community. Unlike its more extensively studied isomers, such as the insect pheromone 4-methyl-3-heptanol, the historical and research landscape of this compound is more fragmented. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its chemical and physical properties, plausible synthetic routes based on established organic chemistry principles, and an overview of its limited exploration in fragrance and as a semiochemical. This document aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may have an interest in this molecule.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties have been compiled from various chemical databases and literature sources. It is important to distinguish this compound from its tertiary alcohol isomer, 3-methyl-3-heptanol (B1630388) (CAS No. 5582-82-1), as these compounds have distinct physical and chemical characteristics and are sometimes confused in commercial and older literature.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [3] |

| Molecular Weight | 130.23 g/mol | [3] |

| CAS Number | 1070-32-2 | [3] |

| IUPAC Name | 3-methylheptan-1-ol | [4] |

| Synonyms | 1-Heptanol, 3-methyl- | [4] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Boiling Point | 185.8 °C | [3] |

| Melting Point | -90 °C | [3] |

| Density | 0.821 g/cm³ | [5] |

| Refractive Index | 1.4225 | [5] |

| Flash Point | 71.1 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents. | General knowledge |

Historical Perspective on Synthesis

While a definitive first synthesis of this compound has not been definitively identified in readily accessible literature, the work of P. A. Levene and R. E. Marker in the early 1930s on the synthesis of optically active alcohols provides a likely timeframe for its initial preparation.[6] Their extensive research into the relationship between chemical constitution and optical rotation led to the synthesis of a wide array of chiral alcohols. Although the specific paper detailing the synthesis of this compound has not been located, it is highly probable that it was first prepared during this era of systematic investigation into branched-chain alcohols.

Experimental Protocols for Synthesis

Detailed experimental protocols for the synthesis of this compound are not explicitly described in modern literature. However, based on established principles of organic synthesis, several viable routes can be proposed.

Grignard Reaction

A common and versatile method for the synthesis of primary alcohols is the reaction of a Grignard reagent with formaldehyde. For the synthesis of this compound, this would involve the reaction of 2-methylhexylmagnesium bromide with formaldehyde. A similar Grignard-based synthesis has been described for the isomeric 4-methyl-3-heptanol.[7]

Experimental Workflow:

Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromohexane in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed, yielding a solution of 2-methylhexylmagnesium bromide.

-

Reaction with Formaldehyde: The Grignard reagent is cooled in an ice bath, and paraformaldehyde is added in portions. Alternatively, gaseous formaldehyde, generated by heating paraformaldehyde, can be bubbled through the solution. The reaction is stirred until completion.

-

Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Hydroboration-Oxidation of an Alkene

The hydroboration-oxidation of 3-methyl-1-heptene (B1196957) provides a regioselective route to this compound, following anti-Markovnikov addition of water across the double bond.

Experimental Workflow:

References

- 1. Cas 5582-82-1,3-Heptanol, 3-methyl- | lookchem [lookchem.com]

- 2. 3-methyl-3-heptanol, 5582-82-1 [thegoodscentscompany.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H18O | CID 517883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 3-Methyl-1-heptanol: Synthesis, Properties, and Stereochemical Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-heptanol is a branched-chain primary alcohol with significance in various chemical and biological studies. Its chirality, stemming from the methyl-substituted carbon at the 3-position, leads to two enantiomers, (R)- and (S)-3-methyl-1-heptanol, each potentially exhibiting distinct biological activities. While its close structural analogs, such as 4-methyl-3-heptanol (B77350), are recognized as insect pheromones, the specific biological role of this compound is an area of ongoing investigation. This technical guide provides a comprehensive overview of the discovery (through synthesis), initial isolation methodologies (as applicable to related compounds), and detailed synthetic protocols for this compound.

Discovery and Initial Isolation

The discovery of this compound is primarily documented through its chemical synthesis rather than isolation from a natural source. While branched-chain alcohols are found in various essential oils and insect pheromone blends, the first reported instance of this compound is linked to its synthesis in a laboratory setting. The initial isolation from a natural matrix has not been prominently reported in scientific literature, suggesting that its presence in nature, if any, is likely in trace amounts. Therefore, this guide will focus on the synthetic routes that represent the "discovery" and primary methods of obtaining this compound.

Physicochemical and Spectroscopic Data

A compilation of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | --INVALID-LINK-- |

| Molecular Weight | 130.23 g/mol | --INVALID-LINK-- |

| CAS Number | 1070-32-2 | --INVALID-LINK-- |

| Boiling Point | 179.2 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.821 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.4225 | --INVALID-LINK-- |

| Melting Point | -90 °C | --INVALID-LINK-- |

| Flash Point | 71.1 °C | --INVALID-LINK-- |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Peaks/Signals | Source |

| GC-MS (EI) | m/z: 41, 43, 55, 70, 84 | --INVALID-LINK--, --INVALID-LINK-- |

| ¹H NMR (Predicted) | Spectral data available in online databases | --INVALID-LINK-- |

| ¹³C NMR (Predicted) | Spectral data available in online databases | --INVALID-LINK-- |

| IR | Characteristic O-H and C-H stretching bands | --INVALID-LINK-- |

Synthetic Protocols

Several synthetic routes are plausible for the preparation of this compound. The most common and adaptable methods involve the reduction of a corresponding carboxylic acid or aldehyde, or a Grignard reaction.

Synthesis via Reduction of 3-Methylheptanoic Acid

A reliable method for the synthesis of this compound is the reduction of 3-methylheptanoic acid. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a suspension of lithium aluminum hydride (1.1 eq.) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Cool the suspension to 0 °C in an ice bath. Dissolve 3-methylheptanoic acid (1.0 eq.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or gently reflux until the reaction is complete (monitored by TLC or GC).

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (B78521) (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This should produce a granular precipitate.

-

Work-up: Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates.

-

Purification: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by distillation.

Caption: Workflow for the synthesis of this compound via reduction.

Grignard Synthesis Approach

A versatile method for synthesizing alcohols is the Grignard reaction. For this compound, this can be envisioned through the reaction of a Grignard reagent with an appropriate epoxide or aldehyde. A plausible route is the reaction of butylmagnesium bromide with propylene (B89431) oxide, followed by methylation. A more direct, though potentially less regioselective, approach for a related isomer is the reaction of a Grignard reagent with an aldehyde. For the synthesis of 4-methyl-3-heptanol, propanal is reacted with the Grignard reagent formed from 2-bromopentane. This protocol can be adapted.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq.). Add a small crystal of iodine and a small amount of anhydrous diethyl ether. Add a small portion of 1-bromobutane (B133212) (1.2 eq.) dissolved in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After the addition, reflux the mixture for an additional 30 minutes.

-

Reaction with Epoxide: Cool the Grignard reagent to 0 °C. Add a solution of propylene oxide (1.0 eq.) in anhydrous diethyl ether dropwise.

-

Work-up: After the reaction is complete, pour the reaction mixture onto a mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Caption: Grignard synthesis route to this compound.

Stereoselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the enantioselective synthesis of (R)- and (S)-3-methyl-1-heptanol is of significant interest. Stereoselective syntheses of related compounds often employ chiral auxiliaries or catalysts. For instance, the synthesis of stereoisomers of 4-methyl-3-heptanol has been achieved using SAMP/RAMP hydrazone chemistry. A similar strategy could be employed for the asymmetric synthesis of this compound, starting from a suitable prochiral ketone or aldehyde. Another approach involves the enzymatic resolution of a racemic mixture of this compound or a suitable precursor.

Biological Activity and Potential Applications

While this compound itself is not as extensively studied as some of its isomers, its structural similarity to known insect pheromones suggests potential applications in pest management through mating disruption or trapping. The distinct odors of its enantiomers could also be of interest to the flavor and fragrance industry. Further research into its biological activities could reveal applications in pharmacology and drug development, particularly in areas where lipid-like molecules play a role in signaling pathways.

Conclusion

This technical guide has summarized the key information regarding the discovery, properties, and synthesis of this compound. The provided experimental protocols, adapted from established methods for similar compounds, offer a solid foundation for its preparation in a research setting. The importance of stereochemistry for this class of molecules has been highlighted, suggesting that future work should focus on the development of efficient enantioselective syntheses and the evaluation of the biological activities of the individual enantiomers. The compiled data and workflows serve as a valuable resource for scientists and researchers working with this and related branched-chain alcohols.

The Enigmatic Role of 3-Methyl-1-heptanol in Chemical Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-heptanol, a branched-chain primary alcohol, presents an intriguing yet largely unexplored area within the field of chemical ecology. While structurally similar compounds, notably other methyl-branched heptanols, are well-documented as potent insect semiochemicals, the specific functions of this compound remain elusive. This technical guide synthesizes the limited available information on this compound and provides a broader context by examining the well-established roles of its isomers and other related compounds in insect communication. The guide details relevant experimental protocols for the identification and characterization of such semiochemicals and presents logical frameworks for understanding their potential signaling pathways. This document aims to serve as a foundational resource for researchers poised to investigate the chemical ecology of this compound and similar volatile organic compounds.

Introduction to this compound